molecular formula C8H5Cl3O2 B2754428 Methyl 2,4,6-trichlorobenzoate CAS No. 86569-78-0

Methyl 2,4,6-trichlorobenzoate

Cat. No.: B2754428
CAS No.: 86569-78-0
M. Wt: 239.48
InChI Key: LUFCMMLEOPEUNU-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trichlorobenzoate is an organic compound with the molecular formula C₈H₅Cl₃O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trichlorobenzoate can be synthesized through the esterification of 2,4,6-trichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2,4,6-trihydroxybenzoate when hydroxide is the nucleophile.

    Reduction: Less chlorinated benzoates or benzoic acid.

    Hydrolysis: 2,4,6-trichlorobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,4,6-trichlorobenzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4,6-trichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated benzene ring can interact with hydrophobic pockets in proteins, while the ester group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2,4-dichlorobenzoate
  • Methyl 2,6-dichlorobenzoate
  • Methyl 3,5-dichlorobenzoate

Comparison: Methyl 2,4,6-trichlorobenzoate is unique due to the presence of three chlorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to its dichlorinated counterparts. The additional chlorine atoms increase the compound’s hydrophobicity and electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions and potentially more effective as an antimicrobial agent .

Properties

IUPAC Name

methyl 2,4,6-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFCMMLEOPEUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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